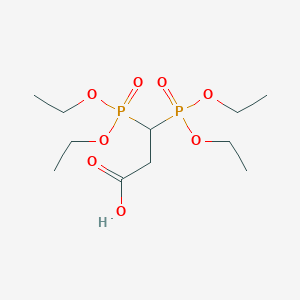

3,3-Bis(diethoxyphosphoryl)propanoic acid

Overview

Description

3,3-Bis(diethoxyphosphoryl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H20O8P2-4 and its molecular weight is 342.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

- The compound is used in the synthesis of novel bisphosphonate-containing methacrylates, which have applications in polymerization processes. These methacrylates are derived from reactions with ethyl and tert-butyl α-bromomethacrylates, showing potential in thermal bulk polymerizations, photopolymerizations, and copolymerizations (Sarayli Bilgici, Buyukgumus, Altin, & Avci, 2014).

Chemical Synthesis

- This acid also plays a role in the synthesis of various chemical compounds. For example, it's used in synthesizing 4,4-bis(diethoxyphosphoryl) butanoic acid, showcasing a simple and efficient method for its production (Yong, 2002).

Material Science

- In material science, the compound contributes to the study of polymerization rates and calcium-binding of phosphorus-containing 1,6-dienes. It helps understand the effect of cyclic monomer structure on polymerization reactivity, important for applications in dental materials (Albayrak, Sarayli Bilgici, & Avci, 2007).

Rare Earth Element Extraction

- An application in rare earth element extraction is seen, where derivatives of this acid, such as phosphorylcarboxylic acids, are synthesized for separating yttrium from other rare earths in chloride media. This demonstrates the utility of such compounds in the field of materials and geochemistry (Guolong, Zhang, Li, & Liao, 2021).

Catalysis

- It's also involved in the synthesis of Cu(I) complexes with diethoxyphosphoryl-substituted 1,10-phenanthrolines used in catalysis of C–C and C–heteroatom bonds formation. This highlights its role in facilitating important chemical reactions in catalysis (Mitrofanov, Bessmertnykh-Lemeune, & Beletskaya, 2015).

Medicinal Chemistry

- In medicinal chemistry, it finds use in synthesizing conjugates of amino acids with nifedipine, where it contributes to the development of compounds with antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-Bis(diethoxyphosphoryl)propanoic acid involves the reaction of diethyl phosphite with 3-chloropropanoic acid, followed by hydrolysis and esterification reactions.", "Starting Materials": [ "Diethyl phosphite", "3-chloropropanoic acid", "Sodium hydroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Diethyl phosphite is added dropwise to a solution of 3-chloropropanoic acid in dry ethanol, which is heated under reflux with stirring for several hours.", "Step 2: The resulting mixture is cooled and then treated with a solution of sodium hydroxide in water to neutralize the excess acid.", "Step 3: The mixture is then extracted with ether to remove any unreacted starting materials and byproducts.", "Step 4: The ether layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in a solution of sulfuric acid in ethanol and heated under reflux for several hours to hydrolyze the ester groups.", "Step 6: The resulting mixture is cooled and then treated with sodium hydroxide to neutralize the excess acid and form the sodium salt of the product.", "Step 7: The product is then extracted with ether to remove any impurities and dried over anhydrous sodium sulfate.", "Step 8: The ether layer is concentrated under reduced pressure to obtain the pure 3,3-Bis(diethoxyphosphoryl)propanoic acid." ] } | |

CAS No. |

151869-73-7 |

Molecular Formula |

C11H20O8P2-4 |

Molecular Weight |

342.22 g/mol |

IUPAC Name |

ethyl 2,2-diethyl-3,3-diphosphonatopentanoate |

InChI |

InChI=1S/C11H24O8P2/c1-5-10(6-2,9(12)19-8-4)11(7-3,20(13,14)15)21(16,17)18/h5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |

InChI Key |

FCDVPRCZVNSGHC-UHFFFAOYSA-J |

SMILES |

CCOP(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC |

Canonical SMILES |

CCC(CC)(C(=O)OCC)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |

Synonyms |

TETRAETHYL(CARBOXYETHYLIDENE)BISPHOSPHONATE |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

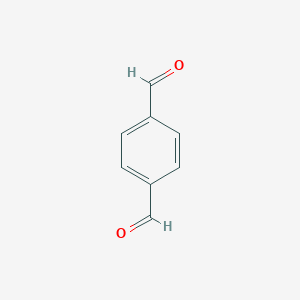

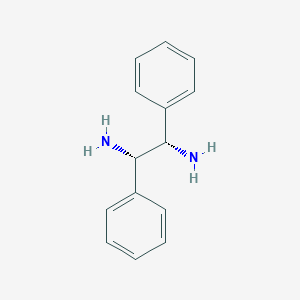

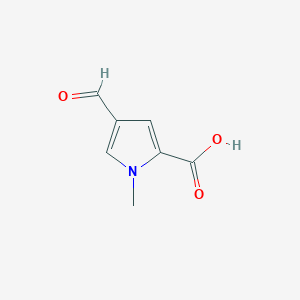

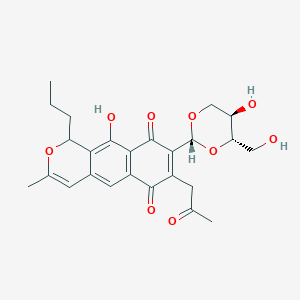

Feasible Synthetic Routes

Q1: What is the significance of incorporating 3,3-Bis(diethoxyphosphoryl)propanoic acid into methacrylate monomers?

A1: The incorporation of this compound into methacrylate monomers introduces bisphosphonate groups into the resulting polymers []. This modification is significant due to the known affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. The research demonstrates that a homopolymer containing this specific bisphosphonate group, upon hydrolysis, can interact with hydroxyapatite []. This interaction suggests potential applications of these novel polymers in areas like bone tissue engineering or drug delivery systems targeting bone tissue.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.